Opromazine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'opromazaine, également connu sous le nom de chlorhydrate de promazine, est un dérivé de la phénothiazine utilisé principalement comme antipsychotique et antiémétique. Il est structurellement similaire à la chlorpromazine mais présente une activité antipsychotique moins importante. Le chlorhydrate d'opromazaine est utilisé dans le traitement à court terme des troubles du comportement et comme tranquillisant en médecine vétérinaire .

Méthodes De Préparation

La synthèse du chlorhydrate d'opromazaine implique plusieurs étapes :

Réaction de la diéthylamine et de l'époxypropane : Cette étape produit du 1-diéthylamino-2-propanol.

Réaction avec le chlorure de sulfoxyde et le toluène : Cette étape donne du 1-diéthylamino-2-chloropropane.

Réaction avec la phénothiazine : Cette étape forme la base libre de promazine brute.

Purification et salification : La promazine brute est purifiée, puis mise en réaction avec de l'acide chlorhydrique pour former le chlorhydrate d'opromazaine

Analyse Des Réactions Chimiques

Le chlorhydrate d'opromazaine subit diverses réactions chimiques, notamment :

Substitution : Il peut subir des réactions de substitution, en particulier impliquant son groupe amino.

Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Les réactifs couramment utilisés dans ces réactions comprennent la bromamine-B pour l'oxydation et divers acides pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques, mais incluent souvent des dérivés oxydés ou substitués du composé d'origine .

Applications De Recherche Scientifique

Psychiatric Treatment

Opromazine hydrochloride has been utilized in managing various psychiatric conditions, particularly schizophrenia and acute psychosis. Studies have shown that it can effectively reduce symptoms such as hallucinations and delusions.

- Case Study : A review involving fifty psychiatric patients indicated that one-third of the participants experienced significant symptom relief when treated with this compound. The study highlighted the drug's effectiveness in controlling acute episodes of psychosis while maintaining a tolerable side effect profile .

Sedation

The sedative properties of this compound are leveraged in multiple clinical scenarios:

- Preoperative Sedation : It is commonly administered before surgical procedures to alleviate anxiety and induce calmness.

- Postoperative Care : The drug helps manage postoperative agitation and discomfort, facilitating smoother recovery processes.

Efficacy Data Table :

| Application | Dosage Range | Efficacy Rate | Common Side Effects |

|---|---|---|---|

| Psychiatric Disorders | 25-100 mg/day | 30% symptom relief | Drowsiness, dry mouth |

| Preoperative Sedation | 25-50 mg before surgery | High efficacy | Hypotension, sedation |

| Postoperative Agitation | 25-100 mg as needed | Moderate efficacy | Dizziness, confusion |

Adjunctive Therapy

This compound is often used as an adjunctive treatment for conditions such as severe nausea and vomiting, especially when traditional antiemetics are ineffective. Its use in combination with other medications can enhance therapeutic outcomes.

- Case Study : In a clinical trial involving patients undergoing chemotherapy, this compound demonstrated significant antiemetic effects when administered alongside standard antiemetic protocols .

Safety Profile

While this compound is effective for many indications, it is essential to monitor patients closely due to potential side effects. Common adverse reactions include sedation, dizziness, and dry mouth. Serious side effects may include extrapyramidal symptoms and hypotension, particularly in elderly patients or those with pre-existing health conditions.

Mécanisme D'action

Opromazine Hydrochloride exerts its effects by blocking various receptors in the brain, including dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. By blocking these receptors, it prevents over-stimulation and helps control psychotic symptoms .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'opromazaine est similaire à d'autres dérivés de la phénothiazine, comme la chlorpromazine et la propiomazine. Il présente une activité antipsychotique moins importante que la chlorpromazine et est principalement utilisé pour ses propriétés tranquillisantes et antiémétiques . D'autres composés similaires incluent :

Chlorpromazine : Effets antipsychotiques plus puissants.

Propiomazine : Utilisée principalement pour ses effets sédatifs.

Le chlorhydrate d'opromazaine est unique dans sa combinaison de propriétés tranquillisantes et antiémétiques, ce qui le rend adapté à des applications médicales et vétérinaires spécifiques .

Activité Biologique

Opromazine hydrochloride, a phenothiazine derivative, is primarily recognized for its antipsychotic properties. This article delves into its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and case studies.

This compound exerts its therapeutic effects primarily through the antagonism of various neurotransmitter receptors:

- Dopamine Receptors : It blocks dopamine D1 and D2 receptors in the mesolimbic pathway, which is crucial for modulating mood and behavior. This action helps alleviate symptoms of psychosis by preventing excessive dopaminergic activity .

- Serotonin Receptors : The compound also acts on serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

- Muscarinic Receptors : Opromazine has significant affinity for muscarinic acetylcholine receptors, which can lead to various autonomic side effects but also plays a role in its overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The drug demonstrates erratic absorption with significant interindividual variability in peak plasma concentrations.

- Protein Binding : Approximately 94% of opromazine is bound to plasma proteins, which influences its bioavailability and distribution.

- Metabolism : It undergoes hepatic metabolism primarily to N-desmethylpromazine and promazine sulfoxide, with a relatively long half-life that varies based on individual patient factors .

Clinical Applications

This compound is utilized in various clinical settings, including:

- Psychiatric Disorders : It is prescribed for managing acute psychotic episodes and severe agitation.

- Nausea and Vomiting : Due to its action on the chemoreceptor trigger zone (CTZ), it is effective in treating nausea associated with chemotherapy or postoperative recovery .

- Sedation : The drug's sedative properties make it useful in preoperative settings or for patients requiring sedation .

Case Study 1: Management of Acute Agitation

A study involving pediatric patients demonstrated that this compound effectively reduced agitation during ocular examinations. Patients receiving the drug exhibited significantly lower agitation scores compared to those given placebo, highlighting its utility in acute settings .

Case Study 2: Abuse Potential

A case report discussed the misuse of promethazine (a related compound) in combination with codeine and alcohol, known as "purple drank." This highlights the potential for abuse associated with this compound. The case illustrated severe agitation and confusion in a young adult who had consumed this mixture, necessitating emergency intervention .

Research Findings

Recent research has focused on the comparative efficacy of opromazine versus other antipsychotics. A study indicated that while opromazine was effective in about one-third of patients with psychotic disorders, it was less favored due to its side effect profile compared to newer atypical antipsychotics .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Primary Action | Dopamine and serotonin receptor antagonist |

| Key Receptors Blocked | D1, D2 (dopamine), 5-HT2A, 5-HT2C (serotonin) |

| Clinical Uses | Antipsychotic, antiemetic, sedative |

| Common Side Effects | Sedation, hypotension, anticholinergic effects |

| Abuse Potential | Associated with "purple drank" misuse |

Propriétés

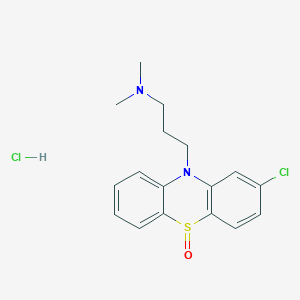

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLMLCOTJLYYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636606 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-07-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.